1,4-Diisocyanatobutane
Overview
Description
1,4-Diisocyanatobutane, also known as Tetramethylene diisocyanate, is an organic compound with the linear formula OCN(CH2)4NCO . It has been used as a ligand in the formation of organometallic complexes and in the synthesis of elastomeric, biodegradable poly (ester-urethane)ureas .
Molecular Structure Analysis
The molecular structure of 1,4-Diisocyanatobutane is represented by the formula OCN(CH2)4NCO . It has a molecular weight of 140.14 .Physical And Chemical Properties Analysis
1,4-Diisocyanatobutane is a liquid at room temperature with a density of 1.105 g/mL at 25 °C . It has a boiling point of 102-104 °C/14 mmHg . The refractive index is 1.453 .Scientific Research Applications
Thermodynamics and Physical Properties
- Thermodynamics: 1,4-Diisocyanatobutane exhibits unique thermodynamic properties. Smirnova et al. (2006) investigated its temperature-dependent heat capacity in crystalline and liquid states, providing insights into its thermodynamic characteristics such as fusion, cryoscopic constants, and heat capacity components (Smirnova et al., 2006).
Chemical Synthesis and Reactions
- Synthesis of Isocyanates and Amines: Sanaallah (2016) demonstrated the synthesis of 1,4-diisocyanatobutane via a green and non-toxic route, highlighting its potential in the production of industrially important chemicals (Sanaallah, 2016).
Material Science and Engineering
- Fabrication of Zeolite Monolayers: Wang et al. (2008) used 1,4-diisocyanatobutane as a covalent molecular linker to prepare oriented zeolite L monolayers, showing its utility in advanced material fabrication (Wang et al., 2008).
- Polyurethane Synthesis: The compound's role in creating polyurethanes was studied by Smirnova et al. (2006), exploring its interaction with diols like 1,4-butanediol and 1,6-hexanediol to form linear polyurethanes (Smirnova et al., 2006).
- Biomedical Applications: Kavlock et al. (2007) synthesized segmented polyurethanes using 1,4-diisocyanatobutane for bone tissue engineering, indicating its relevance in biomedical material science (Kavlock et al., 2007).
Water and Gelatin Behavior
- Gelatin Crosslinking: Patil et al. (2000) used 1,4-diisocyanatobutane for crosslinking gelatin, studying the crystallization of water in these systems, which has implications for food science and biomaterials (Patil et al., 2000).
Semiconductor Technology
- Semiconductor Surfaces: Tatseun et al. (2012) investigated the adsorption of 1,4-diisocyanatobutane on semiconductor surfaces, contributing to the understanding of molecular layer deposition in semiconductor technology (Tatseun et al., 2012).
Electro-Optical Properties
- Cellulose-Based PDLC Cells: Almeida et al. (2001) studied the effect of 1,4-diisocyanatobutane as a cross-linking agent on the electro-optical properties of cellulose derivative-based PDLC type cells, relevant to display technology (Almeida et al., 2001).
Environmental and Health Implications
- Carcinogenic Risk Assessment: Bolognesi et al. (2001) discussed the carcinogenic risk of diisocyanates, including 1,4-diisocyanatobutane, providing crucial information on its safety and environmental impact (Bolognesi et al., 2001).
Safety And Hazards
1,4-Diisocyanatobutane is classified as having acute oral, dermal, and inhalation toxicity. It can cause skin irritation, serious eye irritation, respiratory sensitization, and skin sensitization. It may also cause respiratory irritation if inhaled, and it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1,4-diisocyanatobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-7-3-1-2-4-8-6-10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMUAFNIIQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=O)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325552 | |
Record name | 1,4-Diisocyanatobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diisocyanatobutane | |
CAS RN |
4538-37-8 | |
Record name | Tetramethylene diisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4538-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 510650 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4538-37-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Diisocyanatobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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